Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-
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Overview
Description
Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This particular compound is characterized by its intricate structure, which includes a thiazolidinyl ring, an ethoxyphenyl group, and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinyl intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazolidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethenzamide: An analgesic with a simpler structure.
Salicylamide: Another analgesic with anti-inflammatory properties.
Procainamide: An antiarrhythmic agent with a different mechanism of action.
Uniqueness
Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is unique due to its complex structure, which imparts specific chemical and biological properties. Its multiple functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
99629-62-6 |
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Molecular Formula |
C28H28N4O7S |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N-[4-[[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C28H28N4O7S/c1-5-39-21-12-10-20(11-13-21)30-28-32(24(33)16-40-28)31-27(35)17-6-8-19(9-7-17)29-26(34)18-14-22(36-2)25(38-4)23(15-18)37-3/h6-15H,5,16H2,1-4H3,(H,29,34)(H,31,35) |
InChI Key |
KTSZRGUEXDEPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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